molecular formula C8H6Br2O2 B12102882 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone

2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone

Cat. No.: B12102882
M. Wt: 293.94 g/mol
InChI Key: XAEVXDPHGPERBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Br2O2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields.

Preparation Methods

2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone can be synthesized through the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . This method involves the use of sodium nitrite and hydrochloric acid for diazotization, and subsequent hydrolysis with water.

Chemical Reactions Analysis

2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone can be compared with other similar compounds such as:

    2-Bromo-1-(3-hydroxyphenyl)ethanone: This compound lacks the additional bromine atom, which affects its reactivity and applications.

    2-Bromo-1-(3-bromophenyl)ethanone: This compound lacks the hydroxyl group, which also influences its chemical behavior and uses.

The presence of both bromine atoms and the hydroxyl group in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Br2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2

InChI Key

XAEVXDPHGPERBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.